Structural Elucidation and Mass Spectrometry Profiling of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine
Structural Elucidation and Mass Spectrometry Profiling of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine
Executive Summary
In the landscape of preclinical drug development, the structural verification of active pharmaceutical ingredients (APIs) and their metabolites relies heavily on high-resolution tandem mass spectrometry (HRMS/MS). The compound 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine presents a unique analytical profile due to its tripartite structural motifs: a halogenated aromatic ring, an ether linkage, and a sterically hindered primary aliphatic amine. This whitepaper provides an in-depth mechanistic guide to the collision-induced dissociation (CID) pathways of this molecule, offering a self-validating experimental framework for researchers conducting pharmacokinetic and structural elucidation studies.
Molecular Architecture and Ionization Dynamics
The structural behavior of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine in a mass spectrometer is dictated by its proton affinity and isotopic composition.
Under positive electrospray ionization (+ESI), the molecule (Exact Mass: 244.0211 Da for 79 Br) readily accepts a proton. While the pyridine nitrogen and the ether oxygen possess lone pairs, the primary aliphatic amine on the 2-methylpropyl group is the most basic site, making it the primary locus for protonation, yielding a precursor ion [M+H]+ at m/z 245.0290 [1].
Crucially, the presence of the bromine atom provides a highly diagnostic ~1:1 isotopic doublet separated by 1.998 Da ( 79 Br/ 81 Br). This isotopic signature acts as a natural, built-in tracer for any fragment retaining the pyridine ring, allowing mass spectrometrists to easily distinguish halogenated product ions from background matrix interference[2].
Mechanisms of Collision-Induced Dissociation (CID)
When subjected to higher-energy collisional dissociation (HCD), the [M+H]+ precursor ion undergoes three primary, thermodynamically driven fragmentation pathways.
Pathway A: Amine Deamination (Loss of NH 3 )
The most labile bond in the protonated molecule is the C-N bond of the aliphatic amine. Upon collisional activation, the molecule undergoes a rapid loss of neutral ammonia (-17.0265 Da).
-
Causality: This fragmentation is highly favored because the resulting positive charge is stabilized by the adjacent gem-dimethyl groups, forming a relatively stable tertiary carbocation (or an alkene via a concerted elimination mechanism).
-
Diagnostic Ions: m/z 228.0025 ( 79 Br) and 230.0005 ( 81 Br).
Pathway B: Ether Cleavage and Tautomerization
The ether linkage connecting the aliphatic chain to the pyridine ring is the next site of cleavage. The O-alkyl bond is significantly weaker than the O-aryl bond.
-
Causality: Cleavage of the O-alkyl bond is thermodynamically driven by the stability of the resulting leaving group. When the bond breaks, a hydrogen shift occurs, yielding 4-bromopyridin-2-ol. This fragment immediately tautomerizes to its more stable keto form, 4-bromopyridin-2(1H)-one[3].
-
Charge Competition: Depending on charge retention, this cleavage produces two distinct fragments:
-
Charge retention on the pyridine core yields the m/z 173.9555 / 175.9535 doublet.
-
Charge retention on the aliphatic amine yields the [C4H10N]+ ion at m/z 72.0814 .
-
Pathway C: Halogen Elimination
At elevated collision energies, the robust pyridine ring begins to fragment. Halogenated pyridines characteristically lose the halogen radical or hydrogen halide[4].
-
Causality: The expulsion of HBr (-79.9262 Da) from the 4-bromopyridin-2-ol fragment relieves steric strain and yields a highly conjugated, stable [C5H4NO]+ core fragment.
-
Diagnostic Ion: m/z 94.0293.
Proposed ESI-MS/MS fragmentation pathways for the brominated precursor ion.
Quantitative Fragment Mapping
To facilitate rapid identification in drug metabolism and pharmacokinetics (DMPK) workflows, the exact masses of the primary fragments are summarized below.
| Fragment Description | Elemental Formula | Exact Mass ( 79 Br) | Exact Mass ( 81 Br) | Neutral Loss (Da) |
| Precursor Ion | [C9H14BrN2O]+ | 245.0290 | 247.0270 | N/A |
| Deaminated Ion | [C9H11BrNO]+ | 228.0025 | 230.0005 | 17.0265 ( NH3 ) |
| Pyridinol Core | [C5H5BrNO]+ | 173.9555 | 175.9535 | 71.0735 ( C4H9N ) |
| Aliphatic Amine | [C4H10N]+ | 72.0814 | N/A | 172.9476 ( C5H4BrNO ) |
| Debrominated Core | [C5H4NO]+ | 94.0293 | N/A | 79.9262 ( HBr ) |
Self-Validating LC-HRMS/MS Protocol
A robust analytical protocol must be a self-validating system—meaning the experimental design inherently prevents false-positive structural assignments. The following methodology utilizes stepped collision energies and mathematical isotopic filtering to ensure absolute confidence in fragment annotation.
Step 1: Sample Preparation
-
Dilute the analyte to 1 µg/mL in a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA) .
-
Causality: The inclusion of 0.1% FA is not merely for solubility; it acts as an aggressive proton donor to force complete ionization of the sterically hindered primary amine (which has a high pKa), thereby maximizing the [M+H]+ precursor ion yield entering the MS source.
Step 2: Chromatographic Separation
-
Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA).
-
Causality: The gradient ensures that the highly polar aliphatic amine fragments (if generated in-source) are chromatographically resolved from the intact precursor, preventing misinterpretation of in-source decay as true MS/MS fragmentation.
Step 3: High-Resolution Mass Spectrometry (HRMS)
-
Operate the mass spectrometer in Positive ESI mode.
-
Utilize a Data-Dependent Acquisition (DDA) method with Stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV .
-
Causality: Different structural bonds require vastly different activation energies. The labile C-N bond (deamination) will cleave entirely at low collision energies (NCE 15). If only high energy was used, the m/z 228/230 doublet would be missed. Conversely, the robust pyridine ring and C-Br bond require high energies (NCE 45) to yield the m/z 94 fragment. Stepped NCE ensures a comprehensive spectral fingerprint in a single scan.
Step 4: Algorithmic Validation (The Closed-Loop Control)
-
Apply a post-acquisition isotopic pattern filter to the MS/MS spectra.
-
Causality: The protocol mandates that any fragment assigned to the pyridine core must exhibit a 1:1 mass split separated by exactly 1.998 Da. If a peak at m/z 173.9555 lacks a corresponding peak at 175.9535 of equal intensity, it is mathematically rejected as a matrix contaminant. This ensures zero false-positive structural assignments.
Self-validating LC-HRMS/MS workflow ensuring comprehensive structural elucidation.
References
-
Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging of reducing-end sugars with 2-amino-5-bromopyridine PubMed / National Institutes of Health[Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives AIP Publishing[Link]
- Reagent for mass spectrometry (US20230324398A1)
-
Bifunctional Lewis Base Catalyzed Asymmetric N-Allylic Alkylation of 2-Hydroxypyridines Organic Letters - ACS Publications[Link]
Sources
- 1. US20230324398A1 - Reagent for mass spectrometry - Google Patents [patents.google.com]
- 2. Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging of reducing-end sugars with 2-amino-5-bromopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
